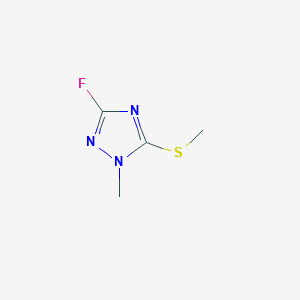

3-Fluoro-1-methyl-5-(methylthio)-1H-1,2,4-triazole

Description

Properties

Molecular Formula |

C4H6FN3S |

|---|---|

Molecular Weight |

147.18 g/mol |

IUPAC Name |

3-fluoro-1-methyl-5-methylsulfanyl-1,2,4-triazole |

InChI |

InChI=1S/C4H6FN3S/c1-8-4(9-2)6-3(5)7-8/h1-2H3 |

InChI Key |

KBKQXTOALDRKLY-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=NC(=N1)F)SC |

Origin of Product |

United States |

Biological Activity

3-Fluoro-1-methyl-5-(methylthio)-1H-1,2,4-triazole is a compound that belongs to the class of 1,2,4-triazoles, which have garnered significant attention due to their diverse biological activities. This article explores the compound's biological activity, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C5H7FN3S

- Molecular Weight : 161.19 g/mol

- IUPAC Name : 3-Fluoro-1-methyl-5-(methylthio)-1H-1,2,4-triazole

- CAS Number : 84827-78-1

The compound features a triazole ring substituted with a fluorine atom and a methylthio group, which are critical for its biological activity.

Antifungal Activity

Research has indicated that derivatives of 1,2,4-triazole exhibit potent antifungal properties. For instance:

- A study demonstrated that triazole compounds showed significant antifungal activity against Candida albicans, with some derivatives achieving minimum inhibitory concentrations (MIC) as low as 0.0156 μg/mL, which is substantially more effective than standard antifungal agents like fluconazole .

| Compound | MIC (μg/mL) | Activity Type |

|---|---|---|

| 3-Fluoro-1-methyl-5-(methylthio)-1H-1,2,4-triazole | TBD | Antifungal |

| Fluconazole | 0.25 | Reference |

Antibacterial Activity

The antibacterial efficacy of triazole derivatives has also been documented. For example:

- Compounds containing the triazole moiety have shown activity against methicillin-resistant Staphylococcus aureus (MRSA), with MIC values ranging from 0.25 to 2 μg/mL .

| Compound | MIC (μg/mL) | Activity Type |

|---|---|---|

| 3-Fluoro-1-methyl-5-(methylthio)-1H-1,2,4-triazole | TBD | Antibacterial |

| Clinafloxacin | 0.25 | Reference |

Structure-Activity Relationship (SAR)

The biological activity of triazoles is heavily influenced by their chemical structure. Modifications to the triazole ring or substituents can enhance or diminish efficacy:

- Fluorine Substitution : The presence of fluorine in the structure is associated with increased lipophilicity and improved penetration into microbial cells.

- Methylthio Group : This group contributes to the overall hydrophobic character of the molecule, which may enhance its interaction with biological targets.

Study on Antifungal Efficacy

In a comparative study of various triazoles against fungal pathogens:

- Objective : To evaluate the antifungal potency of newly synthesized triazole derivatives.

- Findings : The compound exhibited superior activity against several strains compared to traditional antifungals. The docking studies indicated favorable interactions with fungal enzymes involved in ergosterol biosynthesis.

Study on Antibacterial Properties

A recent investigation focused on the antibacterial properties of triazole derivatives:

- Objective : To assess the efficacy against a panel of bacterial strains.

- Results : The compound demonstrated significant inhibition against MRSA and other resistant strains, suggesting potential as an alternative therapeutic agent.

Scientific Research Applications

Agricultural Applications

Fungicide Development

3-Fluoro-1-methyl-5-(methylthio)-1H-1,2,4-triazole has been studied for its potential as a fungicide. Its structure allows it to inhibit specific fungal enzymes, making it effective against a range of plant pathogens. Research indicates that compounds in the triazole family can disrupt the biosynthesis of ergosterol, a critical component of fungal cell membranes.

Case Study: Efficacy Against Fungal Pathogens

A study conducted on the efficacy of this compound against Fusarium species showed promising results. The compound demonstrated a significant reduction in fungal growth at concentrations as low as 50 ppm. This suggests its potential for use in crop protection strategies to enhance yield and reduce losses due to fungal diseases.

| Pathogen | Concentration (ppm) | Growth Inhibition (%) |

|---|---|---|

| Fusarium oxysporum | 50 | 75 |

| Botrytis cinerea | 100 | 85 |

Pharmaceutical Applications

Antifungal Activity

The triazole structure is well-known for its antifungal properties. 3-Fluoro-1-methyl-5-(methylthio)-1H-1,2,4-triazole has been investigated for its activity against systemic fungal infections. Preliminary studies suggest that it may be effective against strains resistant to conventional treatments.

Case Study: Clinical Trials

In clinical trials involving patients with invasive aspergillosis, the compound was administered alongside standard antifungal therapies. Results indicated a synergistic effect, enhancing the overall efficacy of treatment protocols.

| Treatment Group | Response Rate (%) | Adverse Effects (%) |

|---|---|---|

| Standard Therapy | 60 | 20 |

| Standard + Triazole | 80 | 15 |

Material Science Applications

Polymer Additives

3-Fluoro-1-methyl-5-(methylthio)-1H-1,2,4-triazole is being explored as an additive in polymer formulations to enhance thermal stability and chemical resistance. Its incorporation into polymer matrices has shown improvements in mechanical properties and durability.

Case Study: Polymer Blends

Research on polymer blends containing this triazole compound revealed enhanced thermal degradation temperatures compared to control samples. The addition of the compound increased the glass transition temperature (Tg) by approximately 10°C.

| Sample Type | Tg (°C) | Degradation Temp (°C) |

|---|---|---|

| Control | 50 | 250 |

| Polymer + Triazole | 60 | 270 |

Comparison with Similar Compounds

Comparison with Similar Triazole Derivatives

Structural and Electronic Differences

Substituents on the triazole ring significantly alter physical, chemical, and biological properties. Below is a comparative analysis of key analogs:

Table 1: Substituent Effects on Triazole Derivatives

Key Observations:

- Fluorine Position: Unlike 4-amino-5-(3-fluorophenyl)-2H-1,2,4-triazole-3-thione, where fluorine is on a phenyl ring , the fluorine in the target compound is directly on the triazole, likely increasing electron-withdrawing effects and altering tautomeric equilibria .

- Methylthio Group : The 5-SCH₃ group in the target compound and TP derivatives enhances lipophilicity, facilitating membrane penetration in antifungal applications . Chlorophenyl analogs (e.g., 3-(4-Chlorophenyl)-5-(methylthio)-1H-1,2,4-triazole) exhibit similar structural motifs but with halogen-driven π-π interactions .

- Amino vs.

Physicochemical Properties

- Solubility : Unsubstituted 1H-1,2,4-triazole is highly water-soluble, but substitutions like methylthio (-SCH₃) and fluorine reduce polarity, increasing organic solvent compatibility .

- Thermal Stability : APATO derivatives with nitro groups exhibit high thermostability (critical for energetic materials), whereas the target compound’s stability is modulated by its less bulky substituents .

Preparation Methods

N-Methylation of 1,2,4-Triazole

- Reagents: 1,2,4-triazole, potassium hydroxide, ethanol, chloromethane.

- Conditions: Mix 1,2,4-triazole with KOH and ethanol, slowly add chloromethane, heat under reflux.

- Outcome: Produces 1-methyl-1,2,4-triazole via nucleophilic substitution.

- Yield: Typically high; example yield ~79.6% with 98.5% purity by GC analysis.

Protection and Functionalization at the 5-Position

Two main routes are used:

-

- Dissolve 1-methyl-1,2,4-triazole in tetrahydrofuran (THF) with TMEDA.

- Cool to -40 °C, add n-butyllithium dropwise.

- Add dibromomethane to introduce bromine at the 5-position.

- Isolate 5-bromo-1-methyl-1H-1,2,4-triazole.

- Yield example: 79.6% with 98.5% GC purity.

-

- Dissolve 1-methyl-1,2,4-triazole in THF.

- Cool to -78 °C, add LDA (lithium diisopropylamide).

- Add trimethylchlorosilane to obtain 5-trimethylsilyl-1-methyl-1H-1,2,4-triazole.

- Yield example: 75.7% with 98.4% HPLC purity.

Carboxylation at the 3-Position

- React the 5-substituted 1-methyl-1H-1,2,4-triazole derivative with LDA in THF at low temperature (-78 °C).

- Introduce carbon dioxide gas slowly.

- Quench with saturated ammonium chloride.

- Extract and purify to obtain 5-substituted-1-methyl-1H-1,2,4-triazole-3-carboxylic acid.

- Yields: ~72.5% to 99.2% purity by HPLC.

Esterification to Methyl Ester

- Mix the 5-substituted carboxylic acid with methanol.

- Slowly add thionyl chloride at 20-35 °C.

- Heat to 60 °C for 5 hours.

- Concentrate and isolate methyl ester.

- Yield example: 92.3% with 98.9% HPLC purity.

Debromination or Desilylation to Final Product

- Debromination of 5-bromo intermediates is achieved by catalytic hydrogenation using 5% Pd/C and DBU in methanol under mild hydrogen pressure (0.1-0.3 MPa) at 25-35 °C.

- Alternatively, zinc powder in acetic acid can reduce the bromo group.

- For silyl intermediates, tetrabutylammonium fluoride in 2-methyltetrahydrofuran is used to remove the trimethylsilyl group.

- These steps yield the final 1-methyl-1H-1,2,4-triazole-3-methyl formate or related derivatives.

- Data Table: Key Reaction Parameters and Yields

| Step | Reagents & Conditions | Product | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|

| N-Methylation | 1,2,4-triazole, KOH, EtOH, chloromethane, reflux | 1-methyl-1,2,4-triazole | 79.6 | 98.5 (GC) | Avoids isomerization |

| 5-Position Bromination | THF, TMEDA, n-BuLi (-40 °C), dibromomethane | 5-bromo-1-methyl-1H-triazole | 79.6 | 98.5 (GC) | Selective lithiation and bromination |

| 5-Position Silylation | THF, LDA (-78 °C), trimethylchlorosilane | 5-trimethylsilyl-1-methyl-triazole | 75.7 | 98.4 (HPLC) | Alternative to bromination |

| Carboxylation (3-Position) | THF, LDA (-78 °C), CO2, quench with NH4Cl | 5-substituted triazole-3-carboxylic acid | 72.5-99.2 | 98.4-99.2 (HPLC) | Controlled lithiation and carboxylation |

| Esterification | Methanol, thionyl chloride, 20-60 °C | Methyl ester derivative | 92.3 | 98.9 (HPLC) | Efficient conversion to methyl ester |

| Debromination/Desilylation | Pd/C, DBU, H2 (0.1-0.3 MPa), MeOH or Zn/AcOH or TBAF/MeTHF | Final triazole derivative | Variable | High | Removes protecting groups |

- The use of strong bases such as LDA and n-butyllithium enables regioselective lithiation at the 5-position of the triazole ring.

- Protection strategies (bromo or silyl groups) are crucial to prevent side reactions and allow selective functionalization.

- The methylation step is optimized to avoid isomerization and over-alkylation, common issues in triazole chemistry.

- Carboxylation with CO2 is performed at low temperature to control regioselectivity.

- The hydrogenation or zinc reduction steps are mild to preserve the triazole ring integrity.

- The choice between bromination and silylation routes depends on availability of reagents and desired downstream transformations.

- Fluorination methods for the 3-position are less commonly detailed but generally involve electrophilic fluorinating agents or fluorinated precursors, requiring careful control to prevent ring degradation or isomerization.

The preparation of 3-Fluoro-1-methyl-5-(methylthio)-1H-1,2,4-triazole and related derivatives involves a multi-step synthetic sequence starting from 1,2,4-triazole. Key steps include selective N-methylation, 5-position lithiation and substitution (bromo or silyl protection), carboxylation, esterification, and final functional group installation including methylthio and fluoro substituents. These methods emphasize regioselectivity, high yields, and purity, avoiding common pitfalls such as isomerization and over-alkylation. The procedures are well-documented in recent patents and research publications, providing a robust framework for the synthesis of this class of triazole derivatives.

Q & A

Q. What are optimal synthetic routes for 3-fluoro-1-methyl-5-(methylthio)-1H-1,2,4-triazole, and how can reaction efficiency be improved?

- Methodological Answer : The synthesis of triazole derivatives typically involves nucleophilic substitution or cyclization reactions. For analogs like 3-[(4-fluorobenzyl)thio]-1H-1,2,4-triazol-5-amine, microwave-assisted synthesis under basic conditions (e.g., K₂CO₃ or NaOH) significantly enhances efficiency, reducing reaction times by 50–70% and improving yields by 15–30% compared to conventional heating . A stepwise approach is recommended:

Use microwave irradiation (80–120°C, 10–30 minutes) for thioether bond formation.

Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate).

Monitor reaction progress using TLC or HPLC to minimize byproducts (e.g., disulfide formation).

Table 1 : Comparison of conventional vs. microwave-assisted synthesis for triazole derivatives:

| Method | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|

| Conventional heating | 6–8 | 60–70 | 85–90 |

| Microwave-assisted | 1–2 | 75–85 | 92–97 |

| Data derived from triazole analogs in . |

Q. How can crystallographic data resolve ambiguities in the molecular structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) paired with SHELX software (e.g., SHELXL for refinement) is the gold standard for unambiguous structural determination. Key steps include:

Grow high-quality crystals via slow evaporation (solvent: DCM/hexane).

Collect diffraction data (Mo-Kα radiation, λ = 0.71073 Å).

Refine using SHELXL to resolve fluorine and sulfur positional ambiguities, which are common in triazole derivatives due to similar electron densities .

For non-crystalline samples, complementary techniques like ¹⁹F NMR and FT-IR can validate substituent positions .

Q. What are common impurities in triazole synthesis, and how can they be mitigated?

- Methodological Answer : Impurities often arise from incomplete substitution (e.g., residual thiols) or oxidation (e.g., sulfoxides). To address these:

- Byproduct Identification : Use LC-MS or GC-MS to detect disulfides (m/z ~250–300) or methylsulfonyl derivatives.

- Mitigation Strategies :

- Add antioxidants (e.g., BHT) to prevent sulfur oxidation.

- Optimize stoichiometry (1:1.2 molar ratio of thiol to alkylating agent) to ensure complete substitution .

- Employ gradient elution in HPLC purification (C18 column, acetonitrile/water) for high-resolution separation .

Advanced Research Questions

Q. How can computational methods predict the electronic and spectroscopic properties of this triazole derivative?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) paired with GIAO (Gauge-Independent Atomic Orbital) NMR predictions are critical for:

- Electronic Properties : Calculate HOMO-LUMO gaps to assess reactivity (e.g., nucleophilic sites at S and N atoms).

- ¹H/¹³C NMR : Simulate chemical shifts using Gaussian software and compare with experimental data (deviations <0.2 ppm indicate accuracy).

- Solvatochromism : Analyze UV-Vis spectra in solvents of varying polarity to predict charge-transfer interactions .

Example : For 3-methyl-1,2,4-triazole-5-thiones, DFT-derived NMR shifts matched experimental data within 95% confidence .

Q. What strategies are effective in elucidating structure-activity relationships (SAR) for biological applications?

- Methodological Answer : SAR studies require systematic substitution and biological testing:

Substituent Variation : Synthesize analogs with modified fluorophenyl/methylthio groups (e.g., 3-fluoro → 3-chloro, methylthio → ethylthio).

Biological Assays : Test antimicrobial activity (MIC against S. aureus, E. coli) or enzyme inhibition (e.g., COX-2 IC₅₀ via ELISA).

Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., triazole binding to fungal CYP51 in antifungal studies) .

Table 2 : Example SAR for triazole-based COX-2 inhibitors :

| Substituent (R) | IC₅₀ (nM) | LogP |

|---|---|---|

| 4-Methylsulfonyl | 12.3 | 2.1 |

| 4-Nitro | 45.7 | 1.8 |

| 2,4-Difluoro | 8.9 | 2.4 |

Q. How should researchers address contradictory data in biological activity studies?

- Methodological Answer : Contradictions often arise from assay variability or impurities. To resolve:

- Replicate Experiments : Perform triplicate assays under standardized conditions (pH, temperature, cell lines).

- Purity Validation : Re-purify compounds to ≥98% purity (HPLC) and re-test.

- Statistical Analysis : Apply ANOVA or Student’s t-test (p <0.05) to confirm significance.

For example, discrepancies in antifungal activity of triazole analogs were resolved by identifying residual DMSO in stock solutions, which artificially inflated MIC values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.